molecular formula C13H13NO2S B11099110 (5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11099110
M. Wt: 247.31 g/mol
InChI Key: GXIDNNRIWNVXTL-YRNVUSSQSA-N
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Description

(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety and a phenyl group substituted with a propan-2-yl group. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-(propan-2-yl)benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups in the thiazolidine-2,4-dione moiety can yield corresponding alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, anti-diabetic, and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of key enzymes involved in metabolic pathways or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic agent but withdrawn due to safety concerns.

Comparison: (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, such as the propan-2-yl substitution on the phenyl ring, which may confer distinct biological activities and properties compared to other thiazolidinediones

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7+

InChI Key

GXIDNNRIWNVXTL-YRNVUSSQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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